molecular formula C10H23KO4P B3193155 Phosphoric acid, monodecyl ester, potassium salt CAS No. 68427-32-7

Phosphoric acid, monodecyl ester, potassium salt

Cat. No.: B3193155
CAS No.: 68427-32-7
M. Wt: 277.36 g/mol
InChI Key: KFLQSQWIYPTJSM-UHFFFAOYSA-N
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Description

Phosphoric acid, monodecyl ester, potassium salt is a chemical compound with the molecular formula C10H22KO4P. It is also known as potassium decyl hydrogen phosphate. This compound is a type of ester derived from phosphoric acid and decyl alcohol, with potassium as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, monodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with decyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

H3PO4+C10H21OHC10H21OPO3H2\text{H}_3\text{PO}_4 + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{C}_{10}\text{H}_{21}\text{OPO}_3\text{H}_2 H3​PO4​+C10​H21​OH→C10​H21​OPO3​H2​

The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:

C10H21OPO3H2+KOHC10H21OPO3K+H2O\text{C}_{10}\text{H}_{21}\text{OPO}_3\text{H}_2 + \text{KOH} \rightarrow \text{C}_{10}\text{H}_{21}\text{OPO}_3\text{K} + \text{H}_2\text{O} C10​H21​OPO3​H2​+KOH→C10​H21​OPO3​K+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, monodecyl ester, potassium salt can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of phosphoric acid and decyl alcohol.

    Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Phosphoric acid and decyl alcohol.

    Substitution: Various substituted phosphoric acid esters.

    Oxidation and Reduction: Oxidized or reduced forms of the ester.

Scientific Research Applications

Phosphoric acid, monodecyl ester, potassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.

Mechanism of Action

The mechanism of action of phosphoric acid, monodecyl ester, potassium salt involves its interaction with various molecular targets. As an amphiphilic compound, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in the study of membrane-associated processes and in the formulation of drug delivery systems. The compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Phosphoric acid, monodecyl ester, potassium salt can be compared with other similar compounds, such as:

  • Phosphoric acid, monoethyl ester, potassium salt
  • Phosphoric acid, monobutyl ester, potassium salt
  • Phosphoric acid, monooctyl ester, potassium salt

Uniqueness

The uniqueness of this compound lies in its specific alkyl chain length (decyl group), which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to shorter or longer alkyl chain esters.

Properties

CAS No.

68427-32-7

Molecular Formula

C10H23KO4P

Molecular Weight

277.36 g/mol

IUPAC Name

potassium;decyl hydrogen phosphate

InChI

InChI=1S/C10H23O4P.K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13);

InChI Key

KFLQSQWIYPTJSM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(=O)(O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCOP(=O)(O)O.[K]

68427-32-7

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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